3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid
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Overview
Description
3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H21NO4. This compound is characterized by the presence of a cyclohexane ring substituted with an amino group and a carboxylic acid group, along with a tert-butoxy group attached to the amino group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with tert-butyl 2-oxoethylcarbamate. The reaction is carried out under basic conditions using a suitable catalyst and solvent. The process can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves a one-pot synthesis method, which is efficient and cost-effective. The process uses low hydrogen pressure and is suitable for large-scale production. The reaction conditions are carefully controlled to ensure the desired trans configuration of the product .
Chemical Reactions Analysis
Types of Reactions
3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyclohexane carboxylic acids. These products have various applications in organic synthesis and pharmaceutical research .
Scientific Research Applications
3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1r,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
- 4-({(tert-butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid
Uniqueness
3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical properties and reactivity. Its tert-butoxy group provides steric hindrance and stability, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-11(15)8-14-10-6-4-5-9(7-10)12(16)17/h9-10,14H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
RQAWUXUSIQPYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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